

A Comparative Guide to Pozdeutinurad and Lesinurad for Hyperuricemia

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Compound of Interest

Compound Name: Pozdeutinurad

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An objective comparison of two URAT1 inhibitors for the treatment of hyperuricemia, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available clinical trial data to compare the performance, mechanisms of action, and experimental protocols of **Pozdeutinurad** and Lesinurad.

Currently, no head-to-head clinical trials directly comparing **Pozdeutinurad** and Lesinurad have been published. This guide, therefore, presents a comparative analysis based on data from their respective clinical development programs.

At a Glance: Key Differences and Similarities

Feature	Pozdeutinurad (AR882)	Lesinurad
Primary Mechanism	Selective URAT1 Inhibitor[1][2][3]	URAT1 Inhibitor[4][5]
Other Targets	Not specified	Organic Anion Transporter 4 (OAT4)
Development Status	Phase 3 Clinical Trials	Approved for use in combination with a xanthine oxidase inhibitor (XOI)
Administration	Oral	Oral

Efficacy in Lowering Serum Uric Acid (sUA)

Both **Pozdeutinurad** and Lesinurad have demonstrated efficacy in reducing serum uric acid levels in patients with hyperuricemia, a hallmark of gout.

Pozdeutinurad: Phase 2 clinical trial data for **Pozdeutinurad** (AR882) have shown potent sUA lowering effects. In a Phase 2 trial, patients with baseline sUA levels between 9.1-9.6 mg/dL experienced a significant and sustained reduction in sUA to <4 mg/dL or lower when treated with **Pozdeutinurad** alone or in combination with allopurinol over 18 months. In another Phase 2 study, **Pozdeutinurad** 75 mg monotherapy resulted in a 49% mean decrease in sUA levels in patients refractory to previous urate-lowering therapy, and a 54% decrease in treatment-naïve patients. When combined with allopurinol, the refractory group saw a 61% mean decrease, and the naïve group a 74% decrease in sUA levels.

Lesinurad: The efficacy of Lesinurad has been established in several Phase III clinical trials (CLEAR 1, CLEAR 2, and CRYSTAL). These studies demonstrated that Lesinurad, in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, significantly increased the proportion of patients achieving target sUA levels compared to XOI monotherapy. For instance, in the CLEAR 1 and CLEAR 2 trials, a significantly higher percentage of patients receiving Lesinurad 200 mg plus allopurinol achieved an sUA level of <6.0 mg/dL compared to those on allopurinol alone. The CRYSTAL trial showed that Lesinurad 400 mg added to febuxostat significantly increased the proportion of patients reaching an sUA target of <5 mg/dL after 6 months compared to febuxostat alone (76.1% vs. 46.8%).

Tophi Resolution

A critical endpoint in gout treatment is the dissolution of tophi, which are crystalline deposits of monosodium urate.

Pozdeutinurad: Long-term data from a Phase 2 trial extension showed that **Pozdeutinurad**, both as a monotherapy and in combination, led to high rates of complete resolution of target and non-target tophi as early as 6 months. After 12 months, 43% of refractory patients on 75 mg monotherapy and 57% on combination therapy with allopurinol showed complete resolution of at least one target tophus.

Lesinurad: In the CRYSTAL study, while there was no significant difference in the number of patients with complete tophus resolution, the addition of Lesinurad (200 mg and 400 mg) to

febuxostat did result in a significantly greater reduction in the total target tophi area compared to febuxostat alone (50.1% and 52.9% vs. 28.3%, respectively).

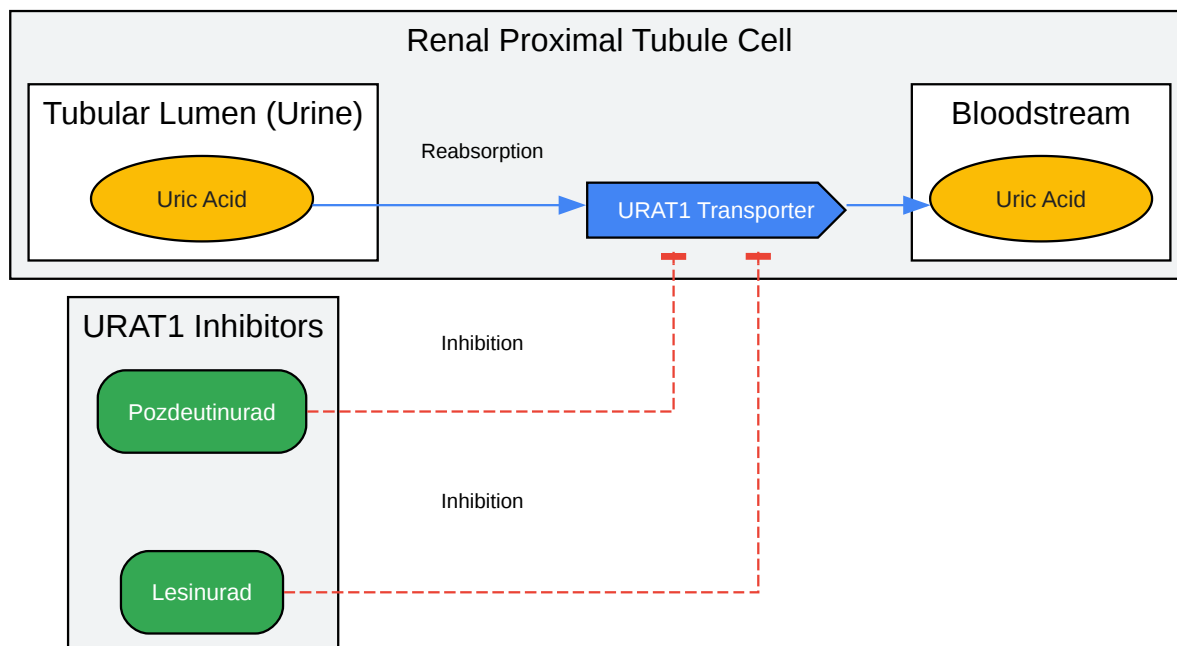
Safety and Tolerability

Pozdeutinurad: Long-term use of **Pozdeutinurad** for up to 18 months has been reported as well-tolerated, both as a monotherapy and in combination with allopurinol. Notably, no elevations in serum creatinine or clinically significant liver function abnormalities were observed with **Pozdeutinurad** monotherapy. Treatment-emergent adverse events were generally mild-to-moderate in severity.

Lesinurad: The safety profile of Lesinurad 200 mg in combination with an XOI was found to be comparable to that of the XOI alone in pivotal trials. However, there have been observations of higher rates of predominantly reversible elevations in serum creatinine, particularly with the 400 mg dose. Monotherapy with Lesinurad is not recommended due to an increased risk of adverse renal events.

Mechanism of Action: URAT1 Inhibition

Both **Pozdeutinurad** and Lesinurad are uricosuric agents that function by inhibiting the Urate Transporter 1 (URAT1) in the kidneys. URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, these drugs increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels. Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.



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Caption: Mechanism of action of **Pozdeutinurad** and Lesinurad via URAT1 inhibition.

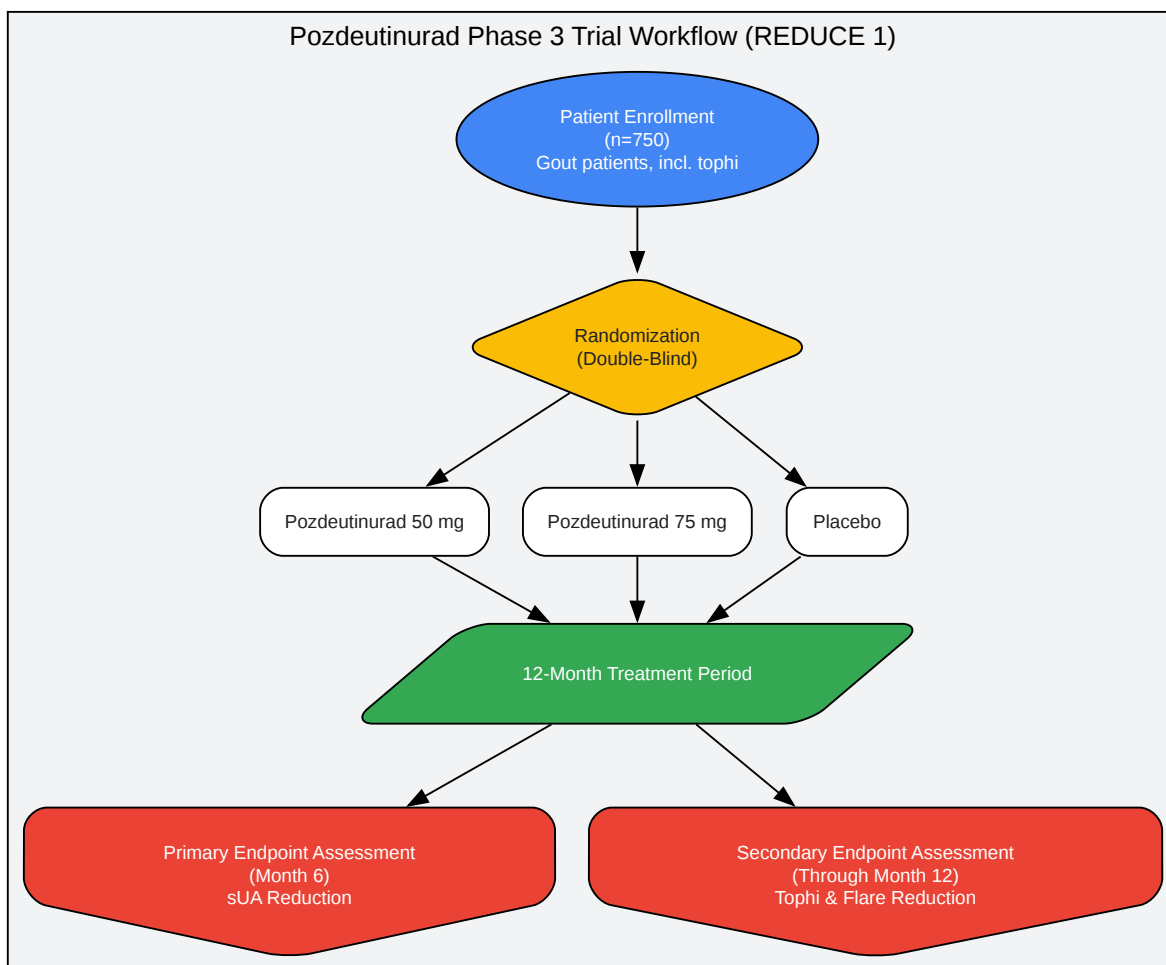
Experimental Protocols: A Look at Clinical Trial Design

The clinical development programs for both drugs have utilized randomized, double-blind, placebo-controlled trials to assess efficacy and safety.

Pozdeutinurad Phase 3 Program (REDUCE 1 & REDUCE 2)

- Study Design: The REDUCE 1 and REDUCE 2 trials are pivotal twelve-month, randomized, double-blind, placebo-controlled studies.
- Patient Population: The trials have enrolled patients with gout, including those with tophi and inadequate responders to other urate-lowering therapies. REDUCE 1, for example, enrolled 750 patients globally.

- Treatment Arms: Patients are randomized to receive either **Pozdeutinurad** (50 mg or 75 mg) or a placebo.
- Primary Endpoint: The primary endpoint is the reduction of sUA by month six.
- Secondary Endpoints: These include the reduction of tophi and gout flares.

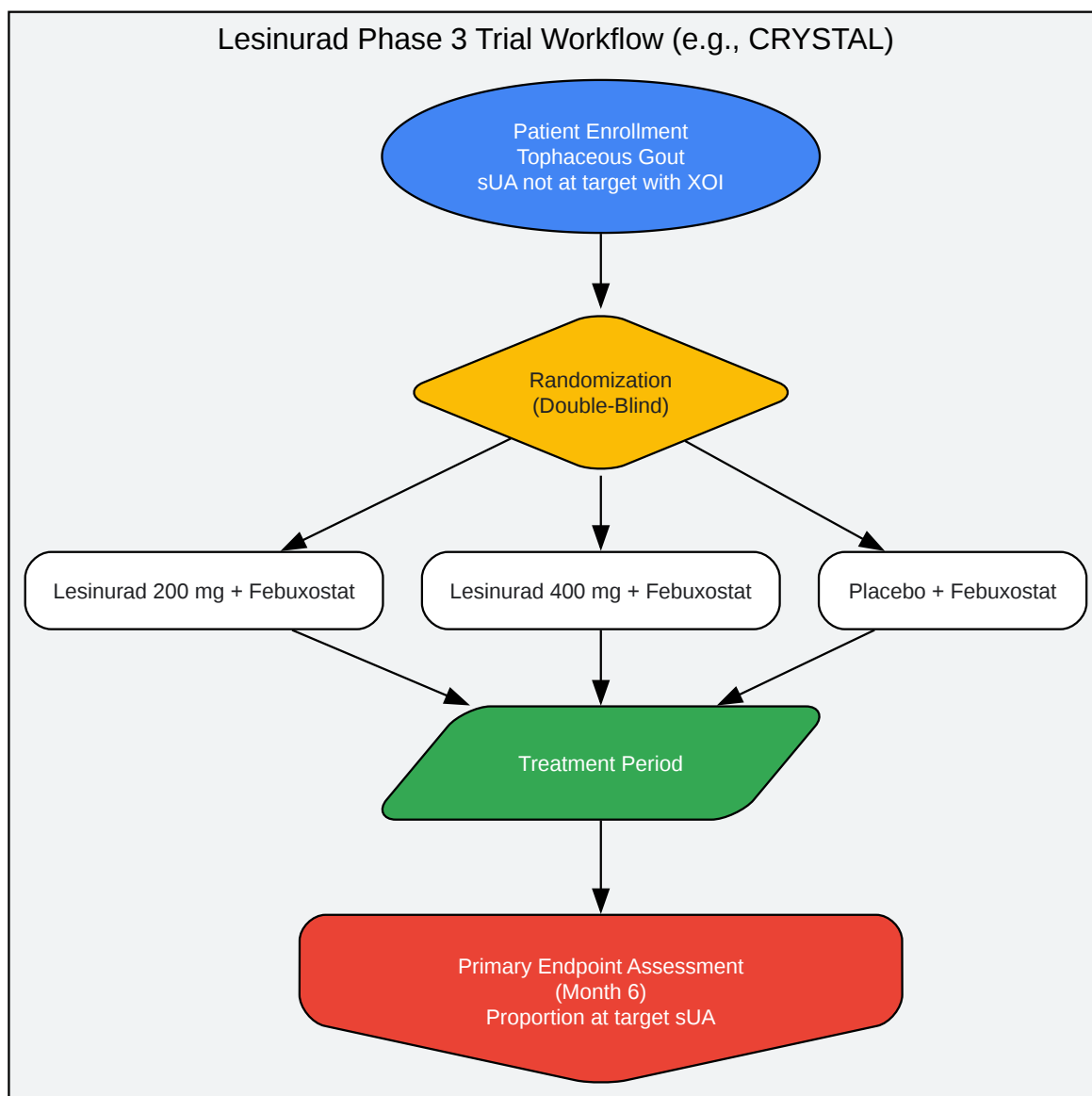


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Caption: Simplified workflow of the **Pozdeutinurad** REDUCE 1 Phase 3 clinical trial.

Lesinurad Phase 3 Program (CLEAR 1, CLEAR 2, CRYSTAL)

- Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL studies were pivotal Phase III, randomized, double-blind, placebo-controlled trials.
- Patient Population: The trials enrolled patients with gout who had not achieved target sUA levels with an XOI alone. The CRYSTAL study specifically included patients with tophaceous gout.
- Treatment Arms:
 - CLEAR 1 & 2: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo, in combination with allopurinol.
 - CRYSTAL: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo, in combination with febuxostat.
- Primary Endpoint: The primary endpoint was the proportion of patients achieving a target sUA level by month 6 (<6.0 mg/dL in CLEAR trials, <5.0 mg/dL in CRYSTAL).
- Assessments: Efficacy and safety were assessed through regular monitoring of sUA levels, adverse events, and other clinical parameters.



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Caption: Simplified workflow of the Lesinurad CRYSTAL Phase 3 clinical trial.

Conclusion

Both **Pozdeutinurad** and Lesinurad are effective URAT1 inhibitors for the management of hyperuricemia in gout. **Pozdeutinurad**, currently in late-stage clinical development, has shown promising results in terms of potent and sustained sUA reduction and tophi resolution, with a favorable safety profile observed thus far. Lesinurad is an approved treatment option that has demonstrated its efficacy in combination with XOIs, providing a dual-mechanism approach to lowering sUA. The choice between these and other urate-lowering therapies will depend on a comprehensive evaluation of their full clinical trial data, including long-term safety and efficacy, as well as individual patient characteristics and treatment goals. The results of the ongoing **Pozdeutinurad** Phase 3 trials are eagerly awaited to further clarify its position in the therapeutic landscape for gout.

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